methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate
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Overview
Description
Methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a dichlorobenzoyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dichlorobenzoate
- Methyl 3,5-dichlorobenzoate
- Methyl 4-amino-3-methylbenzoate
Uniqueness
Methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate is unique due to the presence of both the dichlorobenzoyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9-3-4-10(16(21)22-2)7-14(9)19-15(20)12-8-11(17)5-6-13(12)18/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODBBCBYJAHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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